molecular formula C20H11FN2O2S B5425313 3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5425313
M. Wt: 362.4 g/mol
InChI Key: UDPYWRFTSKBXPM-JLHYYAGUSA-N
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Description

3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, also known as FFA-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of acrylonitrile derivatives and is known to exhibit potent agonistic activity towards the free fatty acid receptor 1 (FFA-1).

Scientific Research Applications

Anticancer Properties

A study by Matiichuk et al. (2022) explored the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and evaluated their anticancer activities. It was discovered that some derivatives, including a closely related compound to the one , showed moderate anticancer effects, particularly against certain breast cancer cell lines (Matiichuk et al., 2022).

Fungicidal Activity

Shen De-long (2010) synthesized novel thiazolylacrylonitriles, which are structurally similar to the chemical . These compounds demonstrated significant fungicidal activity against specific pathogens, highlighting the potential of related compounds in agricultural or pharmaceutical fungicides (Shen De-long, 2010).

Antibacterial Activity

Research by Hirao et al. (1971) on furan compounds, including derivatives of acrylonitrile, revealed strong antibacterial activities against Staphylococcus aureus. This suggests that similar compounds, like 3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, may have potential as antibacterial agents (Hirao et al., 1971).

Antioxidant Activity

A study conducted by El Nezhawy et al. (2009) on 4-fluorobenzaldehyde derivatives, structurally related to the chemical of interest, demonstrated promising antioxidant activities. This indicates the potential application of similar compounds in the field of oxidative stress-related diseases or as antioxidants in various industries (El Nezhawy et al., 2009).

Cholinesterase Inhibition

Research by Temel et al. (2018) on thiazolyl-pyrazoline derivatives, which share structural features with this compound, showed inhibition of cholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease (Temel et al., 2018).

Fluorescent Properties

Eltyshev et al. (2021) designed fluorescent thiazoles based on a similar core structure. These compounds displayed a wide range of fluorescent colors and intensities, indicating the potential of related compounds in imaging technologies and materials science (Eltyshev et al., 2021).

Anticonvulsant Activity

A study by Çapan et al. (1996) synthesized thiazolidinone derivatives, similar in structure, and evaluated their anticonvulsant activities. Some derivatives showed significant protection against seizures, suggesting potential applications in epilepsy treatment (Çapan et al., 1996)

properties

IUPAC Name

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O2S/c21-16-5-2-1-4-15(16)18-8-7-14(25-18)10-13(11-22)20-23-17(12-26-20)19-6-3-9-24-19/h1-10,12H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYWRFTSKBXPM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

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